Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester
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Overview
Description
Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has demonstrated promising results in several scientific studies. The purpose of
Mechanism Of Action
The mechanism of action of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester is not fully understood. However, it is believed that this compound acts by inhibiting the growth of microorganisms by disrupting their cell membrane or cell wall.
Biochemical And Physiological Effects
Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester in lab experiments is its ease of synthesis and purification. Additionally, this compound is relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using this compound is its limited solubility in common organic solvents, which can make it challenging to work with in certain experiments.
Future Directions
There are several potential future directions for the study of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester. One possible direction is the development of new organic compounds using this compound as a reagent. Another potential direction is the investigation of its antimicrobial and antifungal properties for the development of new antibiotics and antifungal agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Synthesis Methods
The synthesis of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester involves the reaction of 4-bromo-3-chlorodithioanisole with methyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified by various methods such as column chromatography or recrystallization.
Scientific Research Applications
Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester has been extensively studied for its potential applications in organic synthesis. This compound is commonly used as a reagent in the synthesis of various organic compounds such as benzimidazoles, 1,3,4-thiadiazoles, and pyrazoles. Additionally, carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
properties
CAS RN |
13037-38-2 |
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Product Name |
Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester |
Molecular Formula |
C8H7BrClNS2 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
methyl N-(4-bromo-3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C8H7BrClNS2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |
InChI Key |
AIOSDZBCCJWEMH-UHFFFAOYSA-N |
Isomeric SMILES |
CSC(=NC1=CC(=C(C=C1)Br)Cl)S |
SMILES |
CSC(=S)NC1=CC(=C(C=C1)Br)Cl |
Canonical SMILES |
CSC(=S)NC1=CC(=C(C=C1)Br)Cl |
Other CAS RN |
13037-38-2 |
synonyms |
4-Bromo-3-chlorophenylcarbamodithioic acid methyl ester |
Origin of Product |
United States |
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